molecular formula C23H24N4OS B1227986 4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide

4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide

Cat. No. B1227986
M. Wt: 404.5 g/mol
InChI Key: VCRLZNBGAQEQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide is a member of naphthalenes.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide and its analogs are frequently studied in the context of chemical synthesis and structural analysis. For instance, research on spirocyclohexadienones has revealed that hydrolytic cleavage in acid medium of compounds like 1-substituted 2-azaspiro[4.5]undeca-1,6,9-trienes leads to the formation of substituted carboxylic acid amides, indicating a complex reaction pathway involving dienone-phenol rearrangement (Glushkov, Rotermel', Odegova, & Shklyaev, 2011). Another study highlighted the synthesis of silaazaspiro[4.5]decanes and silaazaspiro[5.5]undecanes from related compounds, underscoring the versatility of these structures in creating various derivatives (Rice, Sheth, & Wheeler, 1973).

Applications in Peptide Synthesis

The compound and its derivatives are also significant in peptide synthesis. Research has demonstrated that N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated α-amino acids can be effectively used for the synthesis of dipeptides, providing a novel method for peptide bond formation (Nowshuddin & Reddy, 2011).

Anticancer Research

In the field of anticancer research, derivatives of 4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide have shown promise. For instance, the synthesis and evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety have indicated potent cytotoxic activity against various human cancer cell lines (Ravichandiran et al., 2019).

Development of New Pharmaceutical Agents

Further, this compound is also integral in developing new pharmaceutical agents. Studies on the synthesis and aminomethylation of related compounds have led to the formation of novel diazaspiro derivatives, which can be potential candidates for drug development (Kurskova et al., 2021).

properties

Product Name

4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide

Molecular Formula

C23H24N4OS

Molecular Weight

404.5 g/mol

IUPAC Name

4-amino-5-cyano-2-(naphthalen-1-ylmethylsulfanyl)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide

InChI

InChI=1S/C23H24N4OS/c24-13-18-20(25)27-22(19(21(26)28)23(18)11-4-1-5-12-23)29-14-16-9-6-8-15-7-2-3-10-17(15)16/h2-3,6-10,19H,1,4-5,11-12,14,25H2,(H2,26,28)

InChI Key

VCRLZNBGAQEQIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(=NC(=C2C#N)N)SCC3=CC=CC4=CC=CC=C43)C(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide
Reactant of Route 2
4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide
Reactant of Route 4
4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide

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